molecular formula C15H13F3N2O3 B2841211 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795191-31-9

1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2841211
CAS RN: 1795191-31-9
M. Wt: 326.275
InChI Key: ONIVJSDUFTYPRZ-UHFFFAOYSA-N
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Description

“1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic compound. It contains several functional groups and rings, including a trifluoromethyl group, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it’s reacted. The trifluoromethyl group is quite reactive and could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a trifluoromethyl group could make the compound quite polar, potentially affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Regio- and Stereoselectivity in Cycloadditions

Trifluoromethylated azomethine ylides, related to the compound , demonstrate high regioselectivity in cycloadditions with olefins, leading to pyrrolidine derivatives. This selectivity is crucial for designing compounds with specific chemical properties and potential therapeutic applications (Tanaka et al., 1994).

Antibacterial and Antifungal Activities

Synthesis of new pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivatives, including steps involving benzoyloxy transformations, showed promising antibacterial and antifungal activities. This indicates the potential for developing new antibiotics or antifungal agents from similar compounds (Bansode et al., 2011).

Anticancer Activities

Derivatives of 1,3-dialkylated-pyrimidin-2,4-diones, which share structural features with the compound of interest, have been found active against human tumor cell lines. The presence of pyrrolidine and benzoyl groups enhances anticancer activities, highlighting the compound's potential in cancer therapy research (Singh & Paul, 2006).

Biological and Pharmacological Evaluations

Anti-inflammatory and Analgesic Activities

Benzoylpyrrolopyrrolecarboxylic acids and derivatives, related structurally to the compound , have demonstrated significant anti-inflammatory and analgesic activities. This opens avenues for developing new pain relief and anti-inflammatory medications (Muchowski et al., 1985).

Nicotinic Acetylcholine Receptor Binding

Compounds similar to 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, like the azetidine derivative A-85380, have been studied for their binding properties with nicotinic acetylcholine receptors. Such research is crucial for developing treatments for neurological disorders (Doll et al., 1999).

Antidepressant and Nootropic Agents

Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides show potential as antidepressant and nootropic agents. This suggests the structural framework of the compound can be modified to explore CNS activity for therapeutic applications (Thomas et al., 2016).

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry and materials science. The trifluoromethyl group is particularly interesting due to its strong electron-withdrawing nature and its presence in many biologically active compounds .

properties

IUPAC Name

1-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)11-4-2-1-3-10(11)14(23)19-7-9(8-19)20-12(21)5-6-13(20)22/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVJSDUFTYPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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